N,N'-Bis(o-methoxyphenyl)terephthalamide
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Overview
Description
N,N’-Bis(o-methoxyphenyl)terephthalamide is an organic compound with the molecular formula C22H20N2O4 and a molecular weight of 376.4052 It is a derivative of terephthalamide, where the amide groups are substituted with o-methoxyphenyl groups
Preparation Methods
The synthesis of N,N’-Bis(o-methoxyphenyl)terephthalamide typically involves the reaction of terephthaloyl chloride with o-methoxyaniline in the presence of a base. The reaction conditions often include the use of an organic solvent such as dichloromethane or chloroform, and the reaction is carried out at room temperature or under reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
N,N’-Bis(o-methoxyphenyl)terephthalamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the amide groups to amines using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings, allowing for the introduction of various substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N,N’-Bis(o-methoxyphenyl)terephthalamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its amide groups.
Industry: Used in the production of polymers and advanced materials with specific properties.
Mechanism of Action
The mechanism of action of N,N’-Bis(o-methoxyphenyl)terephthalamide involves its interaction with molecular targets through its amide groups. These interactions can include hydrogen bonding, van der Waals forces, and π-π stacking with aromatic systems. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
N,N’-Bis(o-methoxyphenyl)terephthalamide can be compared with other terephthalamide derivatives, such as:
- N,N’-Bis(3-methoxyphenyl)terephthalamide
- N,N’-Bis(4-methoxyphenyl)terephthalamide
- N,N’-Bis(2,4-dimethylphenyl)terephthalamide
- N,N’-Bis(3,4-dichlorophenyl)terephthalamide These compounds share similar structural features but differ in the substituents on the aromatic rings, which can influence their chemical properties and applications .
Properties
CAS No. |
36360-34-6 |
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Molecular Formula |
C22H20N2O4 |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
1-N,4-N-bis(2-methoxyphenyl)benzene-1,4-dicarboxamide |
InChI |
InChI=1S/C22H20N2O4/c1-27-19-9-5-3-7-17(19)23-21(25)15-11-13-16(14-12-15)22(26)24-18-8-4-6-10-20(18)28-2/h3-14H,1-2H3,(H,23,25)(H,24,26) |
InChI Key |
JRZCFDYNUTXOCW-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3OC |
Origin of Product |
United States |
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